2-Ethenyl-3-ethyl-5-methylpyrazine
Overview
Description
2-Ethenyl-3-ethyl-5-methylpyrazine is an organic compound with the molecular formula C9H12N2. It belongs to the pyrazine family, which is known for its aromatic properties. This compound is characterized by its distinct structure, which includes an ethenyl group, an ethyl group, and a methyl group attached to a pyrazine ring .
Mechanism of Action
Target of Action
2-Ethenyl-3-ethyl-5-methylpyrazine is a pyrazine compound . Pyrazines are known for their role in the Maillard reaction, a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor . The primary targets of this compound are the olfactory receptors, as it is known to have a significant impact on the aroma profile of various foods .
Mode of Action
The compound interacts with its targets, the olfactory receptors, by binding to them and triggering a signal transduction pathway that results in the perception of smell .
Biochemical Pathways
The compound is involved in the Maillard reaction, a type of non-enzymatic browning reaction that occurs when proteins and sugars are heated together . This reaction results in the formation of various aroma compounds, including pyrazines like this compound . The downstream effects of this pathway include the development of flavor and aroma in cooked and processed foods.
Pharmacokinetics
As a volatile compound, it is likely to be rapidly absorbed and distributed throughout the body following ingestion or inhalation . Its bioavailability would be influenced by factors such as its concentration in food, the presence of other compounds, and individual differences in metabolism and excretion .
Result of Action
The primary result of the action of this compound is the contribution to the aroma profile of various foods. It is known to have a coffee-like odor, and it is used in the flavor industry for the formulation of nutty, cocoa, and popcorn-like flavors . On a molecular and cellular level, the compound interacts with olfactory receptors to trigger the perception of these specific smells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s aroma profile can be affected by the temperature and duration of cooking, as these factors influence the Maillard reaction . Additionally, the compound’s stability and efficacy can be affected by factors such as pH, presence of other compounds, and storage conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethenyl-3-ethyl-5-methylpyrazine typically involves the reaction of appropriate precursors under controlled conditions. One common method is the condensation of 2,3-pentanedione with ethylenediamine, followed by alkylation to introduce the ethenyl and ethyl groups . The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
2-Ethenyl-3-ethyl-5-methylpyrazine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyrazine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated solvents, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Pyrazine oxides.
Reduction: Reduced pyrazine derivatives.
Substitution: Various substituted pyrazine compounds depending on the nucleophile used.
Scientific Research Applications
2-Ethenyl-3-ethyl-5-methylpyrazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-3,5-dimethylpyrazine: Known for its strong odor and lower odor threshold compared to 2-Ethenyl-3-ethyl-5-methylpyrazine.
2,3-Diethyl-5-methylpyrazine: Another related compound with distinct aromatic properties.
3-Ethenyl-2-ethyl-5-methylpyrazine: Similar structure but with different odor threshold and properties.
Uniqueness
This compound is unique due to its specific combination of functional groups, which impart distinct chemical and physical properties. Its aromatic profile makes it valuable in the flavor and fragrance industry, while its potential biological activities open avenues for research in medicine and biology .
Properties
IUPAC Name |
2-ethenyl-3-ethyl-5-methylpyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c1-4-8-9(5-2)11-7(3)6-10-8/h4,6H,1,5H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSQNQOKRWIKETP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CN=C1C=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70424032 | |
Record name | 2-ethenyl-3-ethyl-5-methylpyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70424032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
202.00 to 203.00 °C. @ 760.00 mm Hg | |
Record name | 3-Ethyl-5-methyl-2-vinylpyrazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034892 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
181589-32-2 | |
Record name | 2-Ethenyl-3-ethyl-5-methylpyrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=181589-32-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-ethenyl-3-ethyl-5-methylpyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70424032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Ethyl-5-methyl-2-vinylpyrazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034892 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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